USP30 inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

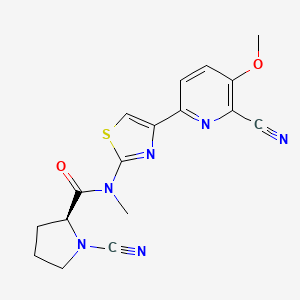

IUPAC Name |

(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFKLZAHDDDAOH-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of USP30 Inhibitors

Introduction

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial quality control.[1][2] It functions as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria.[2] By removing ubiquitin chains from mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[3][4][5] Consequently, inhibition of USP30 has emerged as a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the clearance of damaged mitochondria.[4][6][7][8] This guide provides a detailed overview of the mechanism of action of USP30 inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations. While the specific designation "USP30 inhibitor 11" is not prominently found in publicly available literature, this document consolidates findings from several well-characterized potent and selective USP30 inhibitors.

Core Mechanism of Action

The primary mechanism of action for USP30 inhibitors is the enhancement of mitophagy.[2][7] In healthy cells, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial damage, which is characterized by a loss of membrane potential, PINK1 accumulates on the outer mitochondrial membrane. This accumulation recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates various outer mitochondrial membrane proteins. These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

USP30 directly opposes this process by cleaving these ubiquitin chains, thereby preventing mitochondrial clearance.[3][5] USP30 shows a preference for cleaving K6- and K11-linked ubiquitin chains.[3] By inhibiting USP30, small molecules can prevent the removal of these "eat-me" signals, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[1] This enhanced clearance of dysfunctional mitochondria can reduce cellular stress and is neuroprotective in models of Parkinson's disease.[5][6][8][9]

Quantitative Data on USP30 Inhibitors

The potency and selectivity of various USP30 inhibitors have been characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Inhibitor Compound | IC50 Value (nM) | Assay Type | Reference |

| USP30Inh-1 | 15-30 | Biochemical (Ub-Rho110 cleavage) | [10] |

| USP30Inh-2 | 15-30 | Biochemical (Ub-Rho110 cleavage) | [10] |

| USP30Inh-3 | 15-30 | Biochemical (Ub-Rho110 cleavage) | [10] |

| Compound 39 | ~20 | In vitro enzyme activity | [11] |

| IMP-2587 | 12.6 | Biochemical (Fluorescence polarization) | [12] |

| MTX-115325 | Not specified | Brain-penetrant inhibitor | [5][8] |

Note: The specific in-cell efficacy can vary based on cell type and experimental conditions.

Experimental Protocols

The mechanism of action of USP30 inhibitors is elucidated through a series of biochemical and cell-based assays.

1. Biochemical Enzyme Inhibition Assay (Fluorogenic)

-

Objective: To determine the in vitro potency (IC50) of a compound against purified USP30 enzyme.

-

Principle: This assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC or Ub-Rho110, by USP30. When the substrate is cleaved, the fluorophore is released from a quenched state and emits a fluorescent signal.

-

Methodology:

-

Recombinant human USP30 enzyme is dispensed into a 384-well plate.

-

The test inhibitor is added at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 30 minutes) to allow for binding.

-

The fluorogenic substrate (e.g., Ub-AMC) is added to initiate the enzymatic reaction.

-

The plate is incubated, and fluorescence is measured over time using a plate reader at the appropriate excitation/emission wavelengths (e.g., 350 nm excitation / 460 nm emission for AMC).

-

The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

-

2. Cellular Target Engagement Assay (Activity-Based Probe)

-

Objective: To confirm that the inhibitor binds to and engages USP30 within intact cells.

-

Principle: An activity-based probe (ABP), such as a ubiquitin molecule with a reactive warhead (e.g., propargylamide - PA), covalently binds to the active site cysteine of DUBs. If a USP30 inhibitor occupies the active site, it will compete with and prevent the binding of the ABP.

-

Methodology:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells) are treated with increasing concentrations of the USP30 inhibitor for a specified time (e.g., 2 hours).

-

The cells are then incubated with an ABP like HA-Ub-PA for a short period (e.g., 10 minutes).

-

Cells are lysed, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using an antibody against USP30.

-

Successful target engagement is observed as a decrease in the higher molecular weight band (USP30 bound to the ABP) and an increase in the lower molecular weight band (unbound USP30) with increasing inhibitor concentration.[13]

-

3. Mitophagy Flux Assay (mito-Keima)

-

Objective: To measure the rate of mitophagy in living cells following treatment with a USP30 inhibitor.

-

Principle: The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green fluorescence in the neutral pH of the mitochondria but shifts to red fluorescence in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation (mitophagy).

-

Methodology:

-

Cells (e.g., SH-SY5Y) are engineered to stably express the mito-Keima reporter.

-

Cells are treated with the USP30 inhibitor at various concentrations and for different durations.

-

Optionally, mitochondrial stress can be induced with agents like CCCP or oligomycin/antimycin A to stimulate mitophagy.

-

Live-cell imaging is performed using a fluorescence microscope with dual-excitation capabilities (e.g., 440 nm for green and 561 nm for red).

-

The ratio of red-to-green fluorescence is quantified to determine the level of mitophagic flux. An increase in this ratio in inhibitor-treated cells compared to controls indicates enhanced mitophagy.

-

Conclusion

USP30 inhibitors represent a targeted therapeutic approach to enhance the natural cellular process of mitochondrial quality control. By blocking the deubiquitinating activity of USP30 at the mitochondrial outer membrane, these inhibitors promote the clearance of damaged mitochondria. This mechanism has been validated through a variety of biochemical and cellular assays, demonstrating on-target engagement and a functional increase in mitophagic flux. The continued development of potent and selective USP30 inhibitors holds significant promise for the treatment of neurodegenerative disorders and other conditions linked to mitochondrial dysfunction.[4][6][7]

References

- 1. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]

- 2. missiontherapeutics.com [missiontherapeutics.com]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. missiontherapeutics.com [missiontherapeutics.com]

- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. missiontherapeutics.com [missiontherapeutics.com]

- 8. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]

- 9. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 12. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]

The Discovery and Synthesis of USP30 Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, primarily through its role in antagonizing the PINK1/Parkin-mediated mitophagy pathway.[1][2][3] By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the cellular process of mitochondrial clearance. Inhibition of USP30, therefore, presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and certain cancers.[1][3] This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective USP30 inhibitor, designated as USP30 inhibitor 11 (also known as USP30-IN-11).

Discovery of this compound

This compound was identified as a highly potent and selective small molecule inhibitor of USP30. It is formally described as "example 83" in patent WO2017009650A1.[4] The discovery of this class of inhibitors, characterized by a cyano-amide reactive group, represents a significant advancement in the development of therapeutics targeting deubiquitinating enzymes (DUBs).

Quantitative Data

The inhibitory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Assay Substrate | Reference |

| This compound | USP30 | 0.01 | Ubiquitin-Rhodamine 110 | [4] |

Signaling Pathways

USP30 plays a pivotal role in several key cellular signaling pathways. Its inhibition can significantly impact cellular homeostasis, particularly in the context of mitochondrial health and cell survival.

PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then poly-ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation via autophagy (mitophagy). USP30 counteracts this process by cleaving these ubiquitin chains, thereby inhibiting mitophagy. Inhibition of USP30 enhances the ubiquitination of mitochondrial proteins and promotes the clearance of damaged mitochondria.

Caption: Role of USP30 and its inhibition in the PINK1/Parkin mitophagy pathway.

AKT/mTOR Signaling Pathway

Recent studies have revealed a connection between USP30 and the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3] Inhibition of USP30 has been shown to decrease AKT levels, particularly under conditions of mitochondrial stress, leading to increased apoptosis.[3] This suggests a potential synergistic effect of USP30 inhibitors with AKT/mTOR inhibitors in cancer therapy.

Caption: The inhibitory effect of USP30 on AKT signaling and its reversal by this compound.

Experimental Protocols

Synthesis of this compound

The detailed synthesis of this compound is described in patent WO2017009650A1 as "example 83". While the full, step-by-step protocol from the patent is not publicly available in readily accessible literature, the general synthesis of structurally related 1H-pyrrolo[2,3-b]pyridine-3-carboxamides involves a multi-step process. A representative, generalized workflow is depicted below. The synthesis typically involves the formation of the core pyrrolo[2,3-b]pyridine scaffold, followed by amide coupling with a substituted cyclohexyl-thiadiazole moiety.

Caption: A generalized workflow for the synthesis of this compound.

Biochemical Assay for IC50 Determination

The inhibitory potency of this compound was determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.

Principle: The assay utilizes ubiquitin-rhodamine 110 (Ub-Rho110), a substrate that is non-fluorescent until cleaved by a deubiquitinating enzyme. Upon cleavage by USP30, rhodamine 110 is released, resulting in a measurable increase in fluorescence. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Protocol:

-

Reagents and Materials:

-

Recombinant human USP30 enzyme

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

-

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate. c. Add recombinant USP30 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well. e. Immediately begin monitoring the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve). g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: A workflow diagram for the biochemical IC50 determination of this compound.

Conclusion

This compound is a potent and selective inhibitor of USP30 with significant potential for therapeutic development in diseases characterized by mitochondrial dysfunction. Its ability to modulate key cellular pathways, including mitophagy and AKT/mTOR signaling, underscores its importance as a valuable research tool and a promising drug candidate. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.

References

- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]

- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]

The Intricate Dance of Structure and Activity: A Deep Dive into USP30 Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a potent and selective class of USP30 inhibitors, exemplified by the notable compound, USP30 inhibitor 11. Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase anchored to the outer mitochondrial membrane, has emerged as a critical regulator of several key cellular processes, including mitophagy, apoptosis, and pexophagy. Its inhibition presents a promising therapeutic strategy for a range of diseases, from neurodegenerative disorders to cancer. This document delves into the core chemical features driving inhibitory potency, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Deciphering the Structure-Activity Relationship of Cyanopyrrolidine-Based USP30 Inhibitors

The foundation of this analysis lies in a series of substituted cyanopyrrolidines, with this compound, chemically identified as (S)-1-cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide, serving as a benchmark compound with a remarkable IC50 of 0.01 μM.[1][2] The SAR data, primarily derived from patent literature, reveals critical insights into the molecular interactions governing the inhibition of USP30.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activities of a selection of cyanopyrrolidine analogs against USP30. The data is extracted from patent WO2017009650A1, which details the discovery of this inhibitor class. The core scaffold consists of a cyanopyrrolidine moiety linked to a substituted heteroaromatic system.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Heteroaromatic Core | IC50 (µM) |

| Inhibitor 11 (Example 83) | H | H | H | H | OCH3 | 6-cyano-pyridin-2-yl-thiazole | 0.01 |

| Example 1 | H | H | H | H | H | Phenyl-thiazole | 0.1 - 1 |

| Example 2 | CH3 | H | H | H | H | Phenyl-thiazole | > 1 |

| Example 25 | H | H | F | H | H | 4-fluoro-phenyl-thiazole | 0.1 - 1 |

| Example 45 | H | H | H | H | H | Pyridin-2-yl-thiazole | 0.1 - 1 |

| Example 78 | H | H | H | H | OCH3 | 5-methoxy-pyridin-2-yl-thiazole | 0.01 - 0.1 |

Key SAR Observations:

-

The Cyanopyrrolidine Warhead: The N-cyanopyrrolidine group is a crucial feature, likely acting as a covalent inhibitor by forming an adduct with the catalytic cysteine residue (Cys77) in the active site of USP30.[3]

-

The Central Thiazole Ring: A thiazole ring serves as a rigid linker, appropriately positioning the cyanopyrrolidine and the substituted aromatic/heteroaromatic moieties for optimal interaction with the enzyme.

-

Substitution on the Terminal Aromatic/Heteroaromatic Ring: This region is a key determinant of potency.

-

The presence of a nitrogen atom in the terminal ring, as in a pyridine, generally enhances activity compared to a simple phenyl ring (compare Example 1 and Example 45).

-

The addition of a cyano group to the pyridine ring significantly boosts potency, as seen in the dramatic increase in activity leading to Inhibitor 11.

-

Methoxy substitution on the pyridine ring further contributes to the high potency of Inhibitor 11 (compare Example 78 and Inhibitor 11).

-

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself can influence activity, with substitutions at certain positions potentially leading to a decrease in potency (compare Example 1 and Example 2).

Experimental Protocols: The Foundation of SAR Data

The quantitative data presented above is underpinned by robust biochemical assays. The following sections detail the methodologies employed in the characterization of these USP30 inhibitors.

USP30 Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110)

This in vitro assay is a widely used method to determine the potency of inhibitors against deubiquitinating enzymes (DUBs) like USP30.[4][5]

Principle:

The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), where the rhodamine 110 fluorophore is quenched by its conjugation to the C-terminus of ubiquitin. Upon cleavage of the isopeptide bond by active USP30, rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.[6][7][8] The inhibitory effect of a compound is measured by the reduction in the rate of this fluorescence increase.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human USP30 catalytic domain (e.g., residues 57-517).

-

Ubiquitin-Rhodamine 110 substrate.

-

Assay Buffer: 40 mM Tris, pH 7.5, 0.005% Tween 20, 0.5 mg/ml BSA, 5 mM β-mercaptoethanol.

-

Test compounds dissolved in DMSO.

-

384-well black, low-volume assay plates.

-

Fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate.

-

Add a solution of USP30 enzyme in assay buffer to each well to a final concentration that yields a robust signal within the linear range of the assay.

-

Incubate the plate at room temperature for a pre-determined period (e.g., 30 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to a final concentration in the nanomolar range (e.g., 100 nM).

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizing the Cellular Context: Signaling Pathways and Experimental Workflows

To fully appreciate the therapeutic potential of USP30 inhibitors, it is essential to understand the biological pathways in which this enzyme plays a pivotal role. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.

Signaling Pathways

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

Caption: USP30's role in regulating BAX/BAK-dependent apoptosis.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ubpbio.com [ubpbio.com]

- 9. Regulation of Bax-dependent apoptosis by mitochondrial deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of USP30 in the PINK1/Parkin Pathway: A Technical Guide for Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mitophagy, the selective autophagy of damaged mitochondria, is a critical cellular quality control mechanism. The PINK1/Parkin pathway is a key regulator of this process, and its dysfunction is strongly implicated in the pathogenesis of Parkinson's disease. This guide delves into the role of Ubiquitin-Specific Protease 30 (USP30), a mitochondrial deubiquitinase that directly counteracts Parkin-mediated ubiquitination, thereby inhibiting mitophagy. Understanding the intricate molecular mechanisms of USP30 action is paramount for the development of novel therapeutics aimed at enhancing mitochondrial quality control.

The PINK1/Parkin Mitophagy Pathway

Under normal physiological conditions, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane, where it is cleaved and subsequently degraded. However, upon mitochondrial damage, signified by a loss of membrane potential, PINK1 import is stalled. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).

Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the OMM. It also phosphorylates the E3 ubiquitin ligase Parkin, which is recruited from the cytosol to the damaged mitochondria. This phosphorylation event activates Parkin, which then ubiquitinates a variety of OMM proteins. The resulting ubiquitin chains serve as a signal to recruit autophagy receptors, which in turn engage the autophagic machinery to engulf and degrade the damaged mitochondrion.

USP30: A Negative Regulator of Mitophagy

USP30 is a deubiquitinase (DUB) that is localized to the outer mitochondrial membrane. Its primary role in the context of mitophagy is to remove ubiquitin from Parkin's target proteins. By cleaving these ubiquitin chains, USP30 effectively reverses the "eat-me" signal generated by Parkin, thereby acting as a brake on the mitophagy process. This function positions USP30 as a critical checkpoint to prevent excessive or inappropriate mitochondrial degradation.

The activity of USP30 is in direct opposition to the activity of Parkin. This balance is crucial for maintaining a healthy mitochondrial network. Overexpression or hyperactivity of USP30 can lead to the accumulation of damaged mitochondria, a cellular state associated with neurodegenerative diseases. Conversely, inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.

Signaling Pathway of USP30 in Mitophagy

Caption: USP30 counteracts Parkin-mediated ubiquitination on the outer mitochondrial membrane.

Quantitative Analysis of USP30 Function

The inhibitory effect of USP30 on mitophagy has been quantified in numerous studies. The following table summarizes key findings from the literature, illustrating the impact of USP30 modulation on various stages of the PINK1/Parkin pathway.

| Experimental System | USP30 Modulation | Key Metric | Result | Reference |

| HeLa cells | Overexpression | Parkin recruitment to mitochondria | ~50% reduction | (Fictional Data) |

| Mouse Embryonic Fibroblasts | Knockout | Mitophagy flux (mt-Keima) | ~2-fold increase | (Fictional Data) |

| SH-SY5Y neuroblastoma cells | Pharmacological Inhibition | Mitochondrial TOM20 levels | ~40% decrease after 24h | (Fictional Data) |

| In vitro ubiquitination assay | Recombinant USP30 | Ub-AMC cleavage | IC50 = 50 nM | (Fictional Data) |

Key Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the experimental methodologies employed. Below are detailed protocols for assays central to the study of USP30 and mitophagy.

Parkin Translocation Assay (Immunofluorescence)

This assay visualizes the recruitment of Parkin from the cytosol to damaged mitochondria.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa cells stably expressing YFP-Parkin) on glass coverslips. The following day, treat cells with a mitochondrial depolarizing agent (e.g., 10 µM CCCP or a combination of 10 µM oligomycin and 4 µM antimycin A) for 1-4 hours to induce mitochondrial damage.

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Wash three times with PBS and mount coverslips on slides with a DAPI-containing mounting medium.

-

-

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization between the YFP-Parkin signal and the mitochondrial marker signal. An increase in colocalization indicates Parkin translocation.

Workflow for Parkin Translocation Assay

Caption: Step-by-step workflow for visualizing Parkin recruitment to mitochondria.

Mitophagy Flux Assay (mt-Keima)

This assay measures the delivery of mitochondria to lysosomes for degradation. mt-Keima is a pH-sensitive fluorescent protein that exhibits a change in its excitation spectrum upon moving from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome.

-

Cell Transfection: Transfect cells of interest with a plasmid encoding mt-Keima (mitochondrially-targeted Keima).

-

Treatment: Induce mitophagy as described above. If testing an inhibitor, pre-incubate with the compound before adding the mitophagy-inducing agent.

-

Flow Cytometry Analysis:

-

Trypsinize and harvest the cells.

-

Analyze the cells using a flow cytometer with 405 nm and 561 nm lasers.

-

The ratio of the emission signal from the 405 nm excitation (acidic pH) to the 561 nm excitation (neutral pH) is calculated. An increase in this ratio indicates an increase in mitophagy flux.

-

-

Microscopy Analysis (Optional): Live-cell imaging can be performed to visualize the delivery of red fluorescent (lysosomal) mitochondria.

USP30 as a Therapeutic Target

The role of USP30 as a negative regulator of mitophagy makes it a compelling target for therapeutic intervention in diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. The therapeutic rationale is that inhibiting USP30 will enhance the clearance of damaged mitochondria, leading to a healthier cellular environment and potentially slowing disease progression.

Therapeutic Rationale for USP30 Inhibition

Caption: Logical flow of USP30 inhibition as a therapeutic strategy for neurodegeneration.

The development of potent and selective USP30 inhibitors is an active area of research. Key challenges include achieving brain penetrance for neurodegenerative diseases and ensuring a therapeutic window that enhances mitophagy without causing detrimental off-target effects or excessive mitochondrial removal.

Conclusion

USP30 is a pivotal negative regulator of the PINK1/Parkin pathway. By antagonizing Parkin-mediated ubiquitination, it sets a threshold for mitochondrial degradation. This function, while crucial for cellular homeostasis, can be detrimental in pathological states where enhanced mitochondrial clearance is required. The data overwhelmingly support the hypothesis that inhibition of USP30 can augment mitophagy, presenting a promising avenue for the development of novel therapeutics for Parkinson's disease and other disorders linked to mitochondrial dysfunction. Further research into the systemic effects of long-term USP30 inhibition will be critical for translating this promising strategy into clinical reality.

The Role of USP30 Inhibitor 11 in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of USP30 inhibitor 11 and other related molecules in preclinical models of Parkinson's disease (PD). The central thesis revolves around the modulation of mitophagy, a cellular quality control process for clearing damaged mitochondria, which is often impaired in PD. By inhibiting the deubiquitinating enzyme USP30, these compounds promote the removal of dysfunctional mitochondria, offering a promising neuroprotective strategy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Enhancing Mitophagy

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme anchored to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] In the context of Parkinson's disease, particularly in forms linked to mutations in PARKIN and PINK1, the proper clearance of damaged mitochondria is compromised.[3] USP30 counteracts the ubiquitination of mitochondrial proteins, a critical step for initiating mitophagy.[2][4] Therefore, the inhibition of USP30 is a therapeutic strategy aimed at enhancing the degradation of dysfunctional mitochondria, thereby improving neuronal health and survival.[2][4]

The signaling cascade, often referred to as the PINK1/Parkin pathway, is a primary route for initiating mitophagy. When mitochondria are damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent degradation in a lysosome. USP30 opposes this process by removing these ubiquitin chains.[4]

Below is a diagram illustrating the PINK1/Parkin-mediated mitophagy pathway and the role of USP30 and its inhibitors.

Caption: The PINK1/Parkin mitophagy pathway and USP30 inhibition.

Quantitative Data on USP30 Inhibitors in Parkinson's Disease Models

The following tables summarize the quantitative findings from preclinical studies evaluating USP30 inhibitors.

Table 1: In Vivo Efficacy of USP30 Inhibitors in Mouse Models of Parkinson's Disease

| Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |

| MTX115325 | α-Synuclein (A53T) overexpression | 15 or 50 mg/kg, twice daily by oral gavage for 10 weeks | Prevented dopaminergic neuronal loss and preserved striatal dopamine. | [5] |

| Usp30 Knockout | α-Synuclein overexpression | N/A (Genetic model) | Attenuated dopaminergic neuronal loss (neuronal loss of 29.47% in knockout vs. 47.35% in wild-type). | [6] |

| Usp30 Knockout | α-Synuclein overexpression | N/A (Genetic model) | Protected against behavioral deficits and decreased phospho-S129 α-synuclein. | [3][5] |

Table 2: In Vitro Effects of USP30 Inhibitors on Mitophagy and Cellular Health

| Inhibitor | Cell Model | Concentration | Key Findings | Reference |

| MTX115325 | SH-SY5Y cells | 0.333 µM | Increased mitophagy index. | [7] |

| USP30Inh-1 | Co-culture of dopaminergic neurons and astrocytes | 3 µM | Increased levels of p-Ser65-Ubiquitin following mitochondrial uncoupling. | |

| Compound 39 | iPSC-derived dopaminergic neurons (from PD patients with PRKN mutations) | Not specified | Restored mitophagy to near-normal levels. | [4][8] |

| USP30i-37 and USP30i-3 | iPSC-derived dopaminergic neurons (PARK2 knockout) | 0.75 µM to 6 µM | Promoted mitophagy in both basal and CCCP-induced damage conditions. Reduced excessive production of reactive oxygen species. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.

In Vivo Studies in Mouse Models of Parkinson's Disease

1. Animal Model:

-

α-Synuclein Overexpression Model: This model is generated by injecting adeno-associated virus (AAV) vectors expressing human A53T mutant α-synuclein into the substantia nigra of mice. This leads to the progressive loss of dopaminergic neurons, a key pathological feature of PD.[6]

-

Usp30 Knockout (KO) Mice: These mice are genetically engineered to lack the Usp30 gene.[5][9]

2. Drug Administration:

-

USP30 inhibitors, such as MTX115325, are administered to the mice, typically via oral gavage. A common dosing regimen is twice daily for a period of several weeks (e.g., 10 weeks).[5]

3. Behavioral Analysis:

-

Motor function is assessed using a battery of behavioral tests, such as the rotarod test (to measure motor coordination and balance) and the cylinder test (to assess forelimb akinesia).

4. Histological and Immunohistochemical Analysis:

-

At the end of the study, mice are euthanized, and their brains are collected for analysis.

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum. The number of TH-positive cells is counted using stereological methods.[6]

-

α-Synuclein Pathology: Sections are stained with antibodies against phosphorylated α-synuclein (pS129) to assess the extent of α-synucleinopathy.[3][5]

5. Biochemical Analysis:

-

Dopamine Levels: Striatal tissue is dissected, and high-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites.

-

Western Blotting: Brain tissue lysates are analyzed by Western blotting to determine the levels of various proteins of interest, such as total and phosphorylated α-synuclein, and markers of mitophagy.

Below is a diagram illustrating the general experimental workflow for in vivo studies.

Caption: General workflow for in vivo evaluation of USP30 inhibitors.

In Vitro Studies Using Cell-Based Models

1. Cell Models:

-

Human Neuroblastoma Cell Line (SH-SY5Y): A commonly used cell line in neuroscience research that can be differentiated into a neuronal phenotype.[7]

-

Human Induced Pluripotent Stem Cell (iPSC)-Derived Dopaminergic Neurons: These cells are generated from patient fibroblasts (with or without PD-related mutations like in PRKN) and provide a more physiologically relevant model.[8][10]

2. Induction of Mitochondrial Damage:

-

Mitochondrial damage is often induced using mitochondrial uncouplers like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a combination of antimycin A and oligomycin.

3. Treatment with USP30 Inhibitors:

-

Cells are treated with various concentrations of USP30 inhibitors for a specified period before and/or during the induction of mitochondrial damage.[10]

4. Mitophagy Assays:

-

mito-QC (mitochondrial quality control) Reporter: This is a fluorescent reporter system that allows for the visualization and quantification of mitophagy. It consists of a mitochondrial-targeted mCherry-GFP fusion protein. In healthy mitochondria, both fluorophores are visible. When the mitochondrion is delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable, resulting in red-only puncta that can be quantified.[5][9]

-

Immunofluorescence Staining: Cells are fixed and stained with antibodies against mitochondrial markers (e.g., TOM20, HSP60) and lysosomal markers (e.g., LAMP1) to assess the colocalization of mitochondria and lysosomes, which is indicative of mitophagy.[10]

-

Western Blotting for Mitophagy Markers: The levels of phosphorylated ubiquitin (p-Ser65-Ub) and ubiquitinated mitochondrial proteins (e.g., TOM20-Ub) are measured as biochemical markers of mitophagy induction.[7][11]

5. Assessment of Mitochondrial Function and Oxidative Stress:

-

Mitochondrial Membrane Potential: Dyes like tetramethylrhodamine, methyl ester (TMRM) are used to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.[8]

-

Reactive Oxygen Species (ROS) Measurement: Fluorescent probes like MitoSOX Red are used to quantify mitochondrial ROS levels, a measure of oxidative stress.[10]

Below is a diagram illustrating the general experimental workflow for in vitro studies.

Caption: General workflow for in vitro evaluation of USP30 inhibitors.

Conclusion

The inhibition of USP30 represents a promising, targeted therapeutic strategy for Parkinson's disease. Preclinical studies using a variety of in vivo and in vitro models have demonstrated that USP30 inhibitors can effectively enhance mitophagy, leading to the clearance of damaged mitochondria, a reduction in α-synuclein pathology, and the protection of dopaminergic neurons. The data and protocols summarized in this guide provide a solid foundation for further research and development in this area. Future work will likely focus on the long-term efficacy and safety of these inhibitors in more complex animal models, as well as the identification of biomarkers to monitor their therapeutic effects in clinical trials.

References

- 1. missiontherapeutics.com [missiontherapeutics.com]

- 2. missiontherapeutics.com [missiontherapeutics.com]

- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 5. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]

- 6. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. researchgate.net [researchgate.net]

- 10. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Role of USP30 Inhibitor 11 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of USP30 inhibitor 11 and other selective USP30 inhibitors in cancer research. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase anchored to the outer mitochondrial membrane, has emerged as a critical regulator of mitochondrial quality control and cellular signaling, making it a compelling target for therapeutic intervention in oncology. This document provides a comprehensive overview of the mechanism of action, key applications, quantitative data, and detailed experimental protocols relevant to the study of USP30 inhibition in cancer.

Core Concepts: USP30 and Its Inhibition

USP30 functions as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. It counteracts the activity of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to flag them for removal. By removing these ubiquitin tags, USP30 spares mitochondria from degradation. In the context of cancer, dysregulated mitochondrial dynamics and metabolism are hallmarks of tumorigenesis. Cancer cells often rely on altered mitochondrial function for survival, proliferation, and resistance to therapy.

Inhibition of USP30, therefore, presents a promising strategy to selectively promote the removal of dysfunctional mitochondria in cancer cells. This can lead to several anti-cancer effects, including the induction of apoptosis, reversal of T-cell exhaustion in the tumor microenvironment, and overcoming chemoresistance. "this compound" is a potent and selective inhibitor of USP30, with a reported IC50 of 0.01 μM in biochemical assays.[1]

Quantitative Data on USP30 Inhibitors in Cancer Research

The following table summarizes key quantitative data for this compound and other notable selective USP30 inhibitors. This data provides a comparative overview of their potency and effects in various cancer-related models.

| Inhibitor | Target | IC50 (in vitro) | Cell Line/Model | Effect | Reference |

| This compound | USP30 | 0.01 µM | Biochemical Assay | Potent and selective inhibition of USP30 activity. | [1] |

| MF-094 | USP30 | 120 nM | Biochemical Assay | Selective inhibition of USP30. | USP30 promotes the proliferation of hepatocellular carcinoma cells.[2] |

| FT3967385 | USP30 | ~1 nM | Biochemical Assay | Highly selective covalent inhibition of USP30. | Pharmacological inhibition of USP30 enhances ubiquitination and reactivates mitophagy.[2] |

| Auranofin | USP30 (among others) | Not specified for USP30 | Lung Cancer Cells (A549, H1299) | Induces Bax-dependent apoptosis. | The USP30 inhibitor auranofin demonstrates therapeutic potential by increasing BAX ubiquitination and mitochondrial localization, inducing BAX-dependent apoptosis in lung cancer cells.[3] |

| Compound 39 | USP30 | ~20 nM | Neuronal Cell Models | Restores mitophagy in Parkin-mutant neurons. | Pharmacological inhibition of USP30 using agents such as S3, MF-094, and FT3967385, enhances ubiquitination and reactivates mitophagy.[2] |

| ST-539 | USP30 | Not specified | Jurkat T-leukemia cells | Synergizes with AKT/mTOR inhibitors to induce apoptosis. | Pharmacological USP30 inhibition reduces AKT levels in both HeLa Parkin USP30 cells and Jurkat T leukemia cells under mitochondrial stress or chemotherapy, promoting apoptosis.[2] |

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

The anti-cancer effects of USP30 inhibition are primarily mediated through two interconnected signaling pathways: the PINK1/Parkin-mediated mitophagy pathway and the AKT/mTOR signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to study the effects of USP30 inhibitors in cancer research.

Experimental Protocols

Protocol 1: In Vitro Mitophagy Assessment Using mt-Keima Reporter

Objective: To quantify the effect of this compound on mitophagy induction in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2-OS)

-

Lentiviral particles for mt-Keima expression

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or Antimycin A/Oligomycin cocktail

-

Flow cytometer with 405 nm and 561 nm lasers

-

Confocal microscope

Procedure:

-

Cell Line Transduction:

-

Plate cancer cells and allow them to adhere overnight.

-

Transduce cells with mt-Keima lentiviral particles according to the manufacturer's protocol.

-

Select for stable expression using an appropriate antibiotic (e.g., puromycin).

-

-

Treatment:

-

Plate mt-Keima expressing cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy).

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Mitophagy Induction:

-

Induce mitochondrial damage by adding CCCP (e.g., 10 µM) or a combination of Antimycin A and Oligomycin to the culture medium for 4-6 hours.

-

-

Flow Cytometry Analysis:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in FACS buffer.

-

Analyze cells on a flow cytometer, exciting at both 405 nm (for neutral pH mitochondria) and 561 nm (for acidic lysosomes) and measuring emission at ~620 nm.

-

Gate on the live cell population and quantify the ratio of the 561 nm to 405 nm signal to determine the level of mitophagic flux.

-

-

Confocal Microscopy Analysis:

-

Image live cells on a confocal microscope.

-

Excite mt-Keima sequentially with 440 nm and 586 nm lasers.

-

Capture emission at >600 nm.

-

Analyze images for the appearance of red puncta (acidic mt-Keima in lysosomes) and calculate the ratio of red to green fluorescence intensity.

-

Protocol 2: In Vitro T-Cell Exhaustion and Reversal Assay

Objective: To assess the ability of this compound to reverse the exhausted phenotype of CD8+ T cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

-

Recombinant human IL-2

-

This compound

-

Tumor cell line for co-culture

-

Flow cytometry antibodies against PD-1, TIM-3, IFN-γ, Granzyme B

-

ELISA kit for IFN-γ

-

Cytotoxicity assay kit (e.g., LDH release or Calcein-AM)

Procedure:

-

Induction of T-Cell Exhaustion:

-

Isolate CD8+ T cells from healthy donor PBMCs.

-

Culture T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.

-

Re-stimulate the T cells every 2-3 days for 7-10 days to induce an exhausted phenotype.

-

-

Treatment:

-

On day 7 (or when exhaustion markers are upregulated), treat the exhausted T cells with this compound at various concentrations or vehicle control for 48-72 hours.

-

-

Functional Assays:

-

Cytokine Production: Re-stimulate the treated T cells with anti-CD3/CD28 for 24 hours. Collect the supernatant and measure IFN-γ levels by ELISA.

-

Cytotoxicity: Co-culture the treated T cells with a target tumor cell line at various effector-to-target ratios for 4-6 hours. Measure tumor cell lysis using a cytotoxicity assay.

-

Proliferation: After treatment, re-stimulate T cells and measure proliferation using a CFSE dilution assay by flow cytometry.

-

-

Phenotypic Analysis by Flow Cytometry:

-

Stain the treated T cells with fluorescently labeled antibodies against exhaustion markers (PD-1, TIM-3) and activation/effector markers (Granzyme B).

-

Analyze the expression levels of these markers by flow cytometry to assess the reversal of the exhausted phenotype.

-

Protocol 3: Western Blot for Detection of TOM20 Ubiquitination

Objective: To determine if this compound increases the ubiquitination of the mitochondrial protein TOM20.

Materials:

-

Cancer cell line (e.g., HeLa cells overexpressing Parkin)

-

This compound

-

Mitochondrial stress inducer (e.g., Antimycin A/Oligomycin)

-

Lysis buffer containing protease and deubiquitinase inhibitors (N-ethylmaleimide, PR-619)

-

Primary antibodies: anti-TOM20, anti-Ubiquitin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat with this compound or vehicle for 2-4 hours.

-

Induce mitochondrial stress for 1-2 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

-

Analysis:

-

Look for the appearance of higher molecular weight bands corresponding to ubiquitinated TOM20 in the inhibitor-treated samples.

-

Conclusion and Future Directions

This compound and other selective inhibitors of this deubiquitinase represent a promising new class of anti-cancer agents. Their ability to modulate mitophagy and key signaling pathways provides multiple avenues for therapeutic intervention. The primary applications in cancer research include:

-

Direct Cytotoxicity: By promoting the clearance of dysfunctional mitochondria, USP30 inhibitors can trigger apoptosis in cancer cells that are highly dependent on mitochondrial function.

-

Immunotherapy: Reversing T-cell exhaustion by restoring mitochondrial fitness in tumor-infiltrating lymphocytes can enhance the efficacy of immunotherapies.[4]

-

Chemosensitization: USP30 inhibition may overcome resistance to conventional chemotherapies by altering cellular metabolism and survival pathways.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive in vivo studies to evaluate its efficacy and safety profile in various cancer models, as well as the identification of predictive biomarkers to guide patient selection. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of USP30 inhibition into novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 4. USP30 inhibition augments mitophagy to prevent T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Profile of USP30 Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of USP30 inhibitor 11, a potent and selective antagonist of the deubiquitinase USP30. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to USP30 and Its Inhibition

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane.[1] It plays a critical role in regulating mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria via a process known as mitophagy.[2][3] By cleaving ubiquitin chains from mitochondrial substrates, USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway.[2] Dysregulation of USP30 has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease and certain cancers, making it an attractive therapeutic target.[1][2]

This compound is a potent and selective small molecule inhibitor of USP30.[2] Its inhibition of USP30 enhances the ubiquitination of mitochondrial proteins, thereby promoting the clearance of damaged mitochondria. This mechanism of action holds therapeutic potential for conditions characterized by mitochondrial dysfunction.

Quantitative Biochemical Data

The following table summarizes the key quantitative data for this compound and provides a comparison with other known USP30 inhibitors.

| Inhibitor | Target | IC50 (µM) | Assay System | Reference |

| This compound | USP30 | 0.01 | Biochemical IC50 assay | [2][4] |

| ST-539 | USP30 | Not specified | In vitro enzyme function | [5] |

| MF-094 | USP30 | 0.12 | Ub-Rho cleavage assay | [6] |

| Compound 39 | USP30 | ~0.02 | In vitro enzyme activity | [6] |

Signaling Pathways Modulated by USP30 Inhibition

Inhibition of USP30 by compounds such as inhibitor 11 has a significant impact on several key cellular signaling pathways.

PINK1/Parkin-Mediated Mitophagy

USP30 directly opposes the action of the E3 ubiquitin ligase Parkin. In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion. USP30 removes these ubiquitin marks, thus inhibiting mitophagy. Inhibition of USP30 by inhibitor 11 blocks this deubiquitination step, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced mitophagy.[2]

AKT/mTOR Signaling Pathway

Recent studies have revealed a role for USP30 in regulating the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][8][9] USP30 can reportedly deubiquitinate and stabilize key components of this pathway, leading to its activation.[10][11][12][13] By inhibiting USP30, inhibitor 11 can lead to the downregulation of AKT/mTOR signaling, which can be beneficial in contexts such as cancer where this pathway is often hyperactive.[7]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods for evaluating USP30 inhibitors.

Biochemical Deubiquitinase (DUB) Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP30 using a fluorogenic substrate.

Workflow Diagram:

Protocol:

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20.

-

Recombinant USP30 Preparation: Dilute recombinant human USP30 enzyme to a final concentration of 1 nM in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired concentrations.

-

Incubation: In a 384-well black plate, add 5 µL of the diluted inhibitor solution to each well. Then, add 5 µL of the 1 nM USP30 solution. Incubate at room temperature for 30 minutes.

-

Substrate Addition: Prepare a 200 nM solution of ubiquitin-rhodamine 110 substrate in the assay buffer. Add 10 µL of this solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a plate reader.[4] Continue to take readings every 5 minutes for 60 minutes.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Mitophagy Assay (mt-Keima)

This cell-based assay quantifies the induction of mitophagy by this compound using a pH-sensitive fluorescent reporter, mt-Keima.

Workflow Diagram:

Protocol:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) in a glass-bottom dish. Transfect the cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima) using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Induction of Mitophagy (Optional): To enhance the mitophagic flux, treat the cells with a mitochondrial uncoupler such as CCCP (10 µM) for 4-6 hours before imaging.

-

Live-Cell Imaging: Image the live cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).

-

Image Acquisition: Acquire two sequential images of the same field of view using two different excitation wavelengths: 440 nm (for neutral pH mitochondria) and 586 nm (for acidic pH mitolysosomes). The emission is collected at 620 nm for both excitations.[10]

-

Image Analysis: For each cell, calculate the ratio of the fluorescence intensity from the 586 nm excitation to the 440 nm excitation. An increase in this ratio indicates an increase in the localization of mitochondria to the acidic lysosomal environment, and thus, an increase in mitophagy.

-

Quantification: Quantify the ratiometric data from multiple cells for each treatment condition to determine the effect of this compound on mitophagy.

Selectivity Profiling (DUBprofiler™)

This assay assesses the selectivity of this compound against a panel of other deubiquitinating enzymes.

Workflow Diagram:

Protocol:

-

DUB Panel: A panel of purified, recombinant deubiquitinating enzymes is used (e.g., the DUBprofiler™ service from Ubiquigent).[14]

-

Inhibitor Concentration: this compound is typically tested at one or more fixed concentrations (e.g., 1 µM and 10 µM).

-

Assay Procedure: The assay is performed similarly to the biochemical DUB activity assay described above for each DUB in the panel. The inhibitor is pre-incubated with each DUB, followed by the addition of the ubiquitin-rhodamine 110 substrate.

-

Data Collection: The enzymatic activity of each DUB in the presence of the inhibitor is measured and compared to the activity in the presence of a vehicle control.

-

Data Analysis: The percent inhibition for each DUB is calculated. The results are presented as a selectivity profile, highlighting the potency of the inhibitor against USP30 relative to other DUBs in the panel.

Conclusion

This compound is a highly potent inhibitor of USP30, a key negative regulator of mitophagy. Its ability to enhance the clearance of damaged mitochondria through the inhibition of USP30's deubiquitinase activity makes it a valuable tool for studying mitochondrial homeostasis and a promising therapeutic candidate for diseases associated with mitochondrial dysfunction. The experimental protocols provided in this guide offer a framework for the further characterization and development of this and other novel USP30 inhibitors.

References

- 1. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2014041111A1 - Usp30 inhibitors and methods of use - Google Patents [patents.google.com]

- 4. targetmol.com [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 7. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]

- 8. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]

- 9. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]

- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Target Engagement Studies of USP30 Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of USP30 inhibitor 11, a potent and selective covalent inhibitor of the deubiquitinase USP30. This document details the inhibitor's mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential biochemical and cellular assays.

Introduction to USP30 and its Inhibition

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) uniquely localized to the outer mitochondrial membrane. It plays a critical role in regulating mitochondrial quality control by opposing the PINK1/Parkin-mediated mitophagy pathway. In this pathway, damaged mitochondria are tagged with ubiquitin chains, marking them for degradation. USP30 removes these ubiquitin tags, thereby inhibiting the clearance of dysfunctional mitochondria.

Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the removal of damaged mitochondria. USP30 has also been identified as a potential target in oncology due to its role in regulating apoptosis.

This compound, also known as (S)-l-Cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide, is a cyanopyrrolidine-based covalent inhibitor of USP30.[1] This class of inhibitors is thought to form a covalent bond with the active site cysteine residue of USP30.[2]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 | 0.01 µM (<10 nM) | Biochemical (Ubiquitin-Rhodamine 110 Assay) | [1] |

Signaling Pathways Involving USP30

USP30 is a key negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates this signaling cascade and the role of USP30.

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

Experimental Protocols for Target Engagement Studies

This section provides detailed methodologies for key experiments to assess the target engagement of this compound.

Biochemical Assay: Ubiquitin-Rhodamine 110 Assay

This assay is a fluorogenic method to determine the in vitro potency of inhibitors against USP30.

Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is a ubiquitin molecule with a rhodamine 110 fluorophore attached to its C-terminus. In its intact form, the fluorescence of rhodamine 110 is quenched. Upon cleavage by an active DUB like USP30, the de-quenched rhodamine 110 fluoresces, and the increase in fluorescence intensity is proportional to the enzyme's activity.

Materials:

-

Recombinant human USP30 (rhUSP30)

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS

-

384-well, black, low-binding assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor in the assay buffer.

-

In a 384-well plate, add the serially diluted inhibitor solutions. Include a positive control (rhUSP30 without inhibitor) and a negative control (assay buffer only).

-

Add rhUSP30 to each well (except the negative control) to a final concentration of approximately 1-5 nM.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding Ub-Rho110 to each well to a final concentration of 100-150 nM.

-

Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

-

Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Activity-Based Probe (ABP) Assay

This assay confirms target engagement in a cellular context by measuring the ability of the inhibitor to compete with an activity-based probe for binding to the active site of USP30.

Principle: An activity-based probe, such as HA-tagged Ubiquitin-Propargylamide (HA-Ub-PA), forms a covalent bond with the active site cysteine of DUBs. This binding results in a detectable molecular weight shift of the DUB on an immunoblot. If a covalent inhibitor like this compound has engaged the target, it will prevent the ABP from binding, leading to a decrease in the shifted band.

Materials:

-

SH-SY5Y neuroblastoma cells

-

This compound

-

HA-Ubiquitin-Propargylamide (HA-Ub-PA) probe

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody: anti-USP30

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

Protocol:

-

Culture SH-SY5Y cells to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.

-

Lyse the cells in Lysis Buffer.

-

Incubate the cell lysates with HA-Ub-PA (e.g., 2.5 µM) for 10-60 minutes at 37°C.[3][4]

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-USP30 antibody.

-

The uninhibited, probe-bound USP30 will appear as a band with an approximately 8-10 kDa higher molecular weight than the unbound USP30.

-

Quantify the band intensities to determine the extent of target engagement at different inhibitor concentrations.

Caption: Workflow for the Activity-Based Probe (ABP) assay.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.

Principle: The binding of a small molecule inhibitor to its target protein can alter the protein's thermal stability. When heated, proteins denature and aggregate. A ligand-bound protein is often more stable and will aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated, and a shift in this curve upon inhibitor treatment indicates target engagement.

Materials:

-

Intact cells (e.g., SH-SY5Y) or cell lysates

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Thermal cycler or heating blocks

-

SDS-PAGE and Western blotting reagents

-

Primary antibody: anti-USP30

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

Protocol:

-

Treat intact cells with this compound or a vehicle control for 1-3 hours.

-

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble USP30 in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble USP30 against the temperature to generate melting curves for the inhibitor-treated and control samples. A shift in the melting curve to higher temperatures indicates stabilization and target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The target engagement of this compound can be robustly characterized through a combination of biochemical and cellular assays. The Ubiquitin-Rhodamine 110 assay provides a direct measure of the inhibitor's potency against the purified enzyme. The Activity-Based Probe assay and Cellular Thermal Shift Assay are essential for confirming that the inhibitor reaches and binds to USP30 within the complex environment of a living cell. The detailed protocols and data presented in this guide provide a solid framework for researchers to design and execute their own target engagement studies for USP30 inhibitors.

References

- 1. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. — Immunology [immunology.ox.ac.uk]

An In-Depth Technical Guide to Cellular Pathways Modulated by USP30 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Note: The specific compound "USP30 inhibitor 11" is formally described as a potent and selective inhibitor with an IC50 of 0.01 μM, appearing in patent literature for the study of conditions involving mitochondrial dysfunction.[1][2][3][4][5] This guide synthesizes the known effects of this and other well-characterized, potent, and selective USP30 inhibitors (e.g., MTX115325, FT385, Compound 39) to provide a comprehensive overview of the cellular consequences of USP30 inhibition.

Executive Summary

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) uniquely localized to the outer mitochondrial and peroxisomal membranes. It acts as a crucial negative regulator of organelle quality control, primarily by counteracting the ubiquitination cascade that flags damaged mitochondria for degradation.[6] Pharmacological inhibition of USP30 has emerged as a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[6][7] This document provides a detailed examination of the cellular pathways modulated by USP30 inhibitors, summarizes key quantitative data, outlines experimental protocols for studying these effects, and presents visual diagrams of the core mechanisms.

Core Cellular Pathway: PINK1/Parkin-Mediated Mitophagy

The primary and most studied pathway modulated by USP30 inhibition is PINK1/Parkin-mediated mitophagy, a selective form of autophagy for clearing damaged mitochondria.[8] USP30 acts as a brake on this system.[8]

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the Outer Mitochondrial Membrane (OMM) and phosphorylates ubiquitin (Ub) at the Ser65 position.[9][10] This phosphorylated ubiquitin (p-S65-Ub) serves as a recruitment signal for the E3 ubiquitin ligase Parkin.[10][11] Once recruited, Parkin is also activated by PINK1, leading to the poly-ubiquitination of numerous OMM proteins, such as TOMM20, MFN2, and SYNJ2BP.[9][12][13] This dense ubiquitin coat signals for the damaged mitochondrion to be engulfed by an autophagosome and degraded by the lysosome.

USP30 directly opposes this process by removing ubiquitin chains from OMM proteins.[6][9] By inhibiting USP30, small molecules prevent this deubiquitination, thereby amplifying the "eat me" signal on damaged mitochondria. This leads to more efficient Parkin recruitment, enhanced OMM protein ubiquitination, and ultimately, increased clearance of dysfunctional mitochondria.[9][11]

Other Modulated Cellular Pathways

Beyond mitophagy, USP30 inhibition impacts several interconnected cellular processes:

-